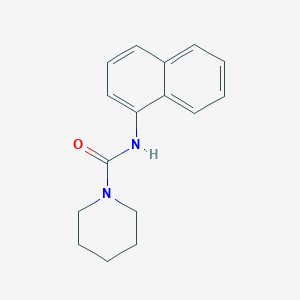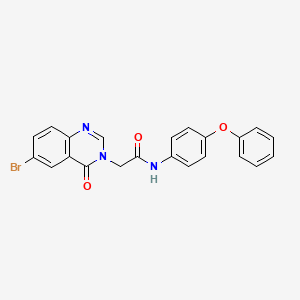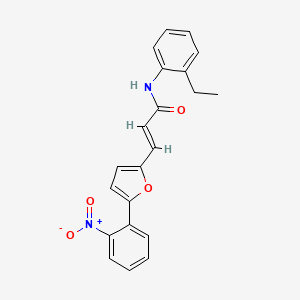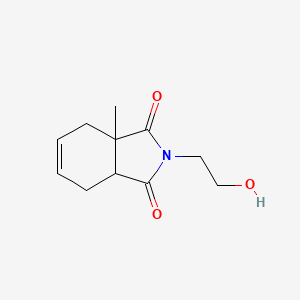
N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide is a chemical compound that belongs to the class of quinazoline derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of the piperazine ring and quinazoline core in its structure contributes to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the quinazoline intermediate with 1-methylpiperazine under basic conditions.
Final Product Formation: The final product, N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine, is then converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; typically carried out under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Gefitinib: Another quinazoline derivative used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used in cancer therapy.
Uniqueness
N-(4-Methyl-1-piperazinyl)-2-phenyl-4-quinazolinamine hydrobromide is unique due to its specific structural features, such as the presence of both the piperazine ring and quinazoline core. This combination contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
853344-24-8 |
|---|---|
Molekularformel |
C19H22BrN5 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
N-(4-methylpiperazin-1-yl)-2-phenylquinazolin-4-amine;hydrobromide |
InChI |
InChI=1S/C19H21N5.BrH/c1-23-11-13-24(14-12-23)22-19-16-9-5-6-10-17(16)20-18(21-19)15-7-3-2-4-8-15;/h2-10H,11-14H2,1H3,(H,20,21,22);1H |
InChI-Schlüssel |
PEPRCHNRLNFRID-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)





